1,4-Diiodobutane is a dihaloalkane, a saturated hydrocarbon chain with two iodine atoms substituted at the 1 and 4 positions. [] It serves as a valuable reagent in various scientific research areas, particularly in organic synthesis, polymer chemistry, and materials science. [, , , ] Its reactivity stems from the presence of two iodine atoms, which can participate in nucleophilic substitution reactions and act as leaving groups in organic synthesis. [, , ]
1,4-Diiodobutane can be sourced from several chemical suppliers and is commonly used in laboratories for various synthetic applications. It is classified under the following categories:
The synthesis of 1,4-diiodobutane can be achieved through multiple methods, each with specific reagents and conditions.
The yield from these reactions can vary; for instance, one method reports a yield of approximately 51% . Optimization of reaction conditions such as temperature and time can significantly influence the efficiency of the synthesis.
The molecular structure of 1,4-diiodobutane consists of a straight-chain alkane backbone with two iodine substituents.
1,4-Diiodobutane participates in various chemical reactions due to its reactive iodine atoms.
The specific conditions for these reactions vary based on the reagents used but typically involve controlled temperatures and sometimes inert atmospheres to prevent unwanted side reactions.
As a reagent in organic synthesis, 1,4-diiodobutane primarily acts through its reactive iodine atoms.
In biochemical contexts, it may facilitate enzyme-catalyzed reactions by forming conjugates with biomolecules like glutathione through pathways involving glutathione S-transferases.
The primary role of this compound in synthetic pathways is to serve as a building block for more complex organic molecules or as an intermediary in various synthetic processes.
The physical and chemical properties of 1,4-diiodobutane are critical for its application in various fields.
Property | Value |
---|---|
Molecular Weight | 309.92 g/mol |
Melting Point | 5-7 °C |
Boiling Point | 108-110 °C (at 10 mmHg) |
Density | 2.350 g/cm³ |
Refractive Index | 1.6212 |
Purity | ≥99% |
These properties indicate that 1,4-diiodobutane is a dense liquid at room temperature with relatively low volatility compared to other organic solvents.
1,4-Diiodobutane has diverse applications across several scientific and industrial domains:
The most established laboratory synthesis of 1,4-diiodobutane (C₄H₈I₂) involves the ring-opening reaction of tetrahydrofuran using potassium iodide in the presence of orthophosphoric acid. This method capitalizes on the nucleophilic substitution of the oxygen atom in the cyclic ether. The reaction proceeds under reflux conditions (typically 3 hours), generating a dense oil that separates from the acid layer. Subsequent purification involves extraction with diethyl ether, decolorization treatment, drying, and distillation under reduced pressure (108-110°C at 10 mmHg) to isolate the final product. This approach consistently delivers yields of approximately 51%, though variations in reactant ratios and temperature control can impact efficiency. The reaction mechanism involves protonation of the tetrahydrofuran oxygen by phosphoric acid, followed by nucleophilic attack by iodide ions at the less sterically hindered carbon atoms, leading to ring cleavage and formation of the diiodoalkane [1] [3].
Table 1: Standard Protocol for THF-Based Synthesis
Component | Role | Conditions | Yield |
---|---|---|---|
Tetrahydrofuran | Substrate | Reflux | 51% |
Potassium Iodide | Iodine Source | Stoichiometric excess | - |
Orthophosphoric Acid | Catalyst/Reagent | Concentrated | - |
Reaction Time | - | 3 hours | - |
Purification | Vacuum Distillation | 108-110°C @ 10 mmHg | - |
Alternative synthetic pathways exploit electrophilic halogenation strategies or phosphorus-assisted iodination systems. Industrially, 1,4-diiodobutane is produced through the reaction of tetrahydrofuran with molecular iodine in the presence of red phosphorus, leveraging the in situ generation of phosphorus triiodide (PI₃) as the active iodinating agent. Another industrial-scale method utilizes hydriodic acid (HI) with precursors like phenoxybutyl iodide or diisoamyl ether of 1,4-butanediol. These routes offer flexibility in feedstock utilization but may present challenges in byproduct separation and iodine efficiency. The phosphorus/iodine system is particularly valued for its ability to directly functionalize ethers, though it requires careful stoichiometric control to minimize polyiodination and maximize diiodobutane selectivity [1] [3] [8].
Table 2: Comparison of Alternative Synthetic Methods
Method | Key Reagents | Advantages | Limitations |
---|---|---|---|
Phosphorus/Iodine | I₂, P₄ | Direct ether functionalization | Byproduct complexity |
Hydriodic Acid | HI, Phenoxybutyl iodide | High atom economy | Corrosivity concerns |
Butanediol Derivative | HI, Diisoamyl ether of 1,4-butanediol | Flexible precursors | Multi-step synthesis |
Orthophosphoric acid (H₃PO₄) serves a dual role in the tetrahydrofuran-based synthesis: as a potent Brønsted acid catalyst for oxygen protonation and as a dehydrating agent that shifts the equilibrium toward product formation. Research indicates that acid concentration critically influences reaction rate and ultimate yield. Concentrated orthophosphoric acid (>85%) significantly outperforms diluted solutions by ensuring complete protonation of the tetrahydrofuran oxygen and facilitating rapid ring opening. However, excessive acid concentrations can promote side reactions, including dehydration and resinification, particularly at elevated temperatures. Optimal results are achieved with a 3:1 molar ratio of orthophosphoric acid to tetrahydrofuran, balancing catalytic efficiency against decomposition pathways. Precise temperature control during the exothermic ring-opening step further minimizes byproducts, with maintenance of the reaction mixture at 80-85°C proving ideal for maximizing diiodobutane formation [1] [3].
While the classical tetrahydrofuran ring-opening reaction can proceed without additional solvents, strategic solvent use enhances reaction control and product isolation. Polar aprotic solvents like dimethylformamide improve iodide solubility and nucleophilicity but may complicate purification. Non-polar solvents (e.g., hexane) facilitate phase separation during workup but can reduce reaction rates. Post-synthesis, solvent selection becomes crucial for purification and stabilization. Ethanol-free diethyl ether is preferred for extraction due to its low boiling point and minimal co-solubility with phosphoric acid. For long-term storage, dissolution in inert, non-nucleophilic solvents like chloroform prevents decomposition. The inherent insolubility of 1,4-diiodobutane in water (water solubility: negligible) necessitates organic solvents for handling, with chloroform (density: 1.49 g/mL) providing effective density-based separation from aqueous layers during workup [3] [6].
Industrial production of 1,4-diiodobutane employs continuous processing and specialized engineering to manage exothermic reactions and hazardous reagents. Pilot-scale adaptations of the tetrahydrofuran/potassium iodide/phosphoric acid method utilize jacketed reactors with efficient heat exchange systems and continuous product removal to maintain optimal reaction temperatures (80-85°C). Industrial alternatives include vapor-phase iodination of butadiene derivatives or high-pressure liquid-phase reactions of 1,4-butanediol with hydriodic acid. A patented continuous process involves the reaction of butadiene with bromine at low temperatures (5-20°C) in non-polar solvents like hexane or chloroform, followed by catalytic isomerization and iodination, though this multi-step approach increases complexity. Large-scale operations prioritize iodine recycling loops to offset the high cost of iodine precursors, with distillation columns recovering elemental iodine from byproducts for reuse. Production batches typically target metric-ton quantities, with rigorous in-process monitoring via gas chromatography to ensure consistent quality (>98% purity) [3].
Table 3: Industrial Production Parameters
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reactor Type | Flask/Batch | Continuous Stirred-Tank Reactor |
Temperature Control | Oil Bath/Reflux | Jacketed Cooling/Heating |
Heat Management | Passive Condenser | Active Heat Exchangers |
Product Isolation | Batch Distillation | Continuous Fractional Distillation |
Typical Batch Size | 25-100 g | 100-1000 kg |
Purity Standards | >95% | >98% |
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